

In-Depth Technical Guide: Boc-NH-PEG22-C2-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Boc-NH-PEG22-C2-NH2	
Cat. No.:	B11932244	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on **Boc-NH-PEG22-C2-NH2**, a heterobifunctional polyethylene glycol (PEG) linker. While a specific CAS number for this molecule is not publicly indexed, it is commercially available as a specialized reagent for bioconjugation and drug development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs).

Core Concepts and Chemical Properties

Boc-NH-PEG22-C2-NH2 is a monodisperse PEG derivative featuring a terminal primary amine (-NH2) and a tert-butyloxycarbonyl (Boc)-protected amine, separated by a 22-unit ethylene glycol chain and a C2 (ethyl) spacer. This structure provides a valuable tool for multi-step conjugation strategies. The primary amine allows for immediate reaction with electrophiles, while the Boc-protected amine offers an orthogonal handle that can be deprotected under acidic conditions for subsequent coupling reactions.

The PEG chain enhances the solubility and pharmacokinetic properties of the resulting conjugate, while the defined length of 22 PEG units provides a significant and flexible spacer arm, which is often crucial for optimizing the efficacy of molecules like PROTACs.[1][2]

Quantitative Data



Sourcing quantitative data for **Boc-NH-PEG22-C2-NH2** is challenging due to the lack of a universal CAS number. However, information from suppliers of this specific molecule and related compounds with varying PEG chain lengths can be summarized for comparison.

Table 1: Physicochemical Properties of Boc-NH-PEG22-C2-NH2

Property	Value	Source
Product Name	Boc-NH-PEG22-C2-NH2	MedChemExpress
Catalog Number	HY-138399	MedChemExpress[3]
Purity	>98%	MedChemExpress[3]
Primary Application	PROTAC Linker	MedChemExpress, DC Chemicals[3][4]

Table 2: Comparative Properties of Related Boc-NH-PEG-NH2 Compounds

Compound	CAS Number	Molecular Formula	Molecular Weight (g/mol)
Boc-NH-PEG2-NH2	153086-78-3	C11H24N2O4	248.32
Boc-NH-PEG3-NH2	101187-40-0	C13H28N2O5	292.37
Boc-NH-PEG8-NH2	1052207-59-6	C23H48N2O10	512.63

Experimental Protocols

The following protocols are representative methodologies for the use of Boc-NH-PEG-NH2 linkers in the synthesis of a PROTAC molecule. The core chemical principles are directly applicable to **Boc-NH-PEG22-C2-NH2**.

Protocol 1: First Amide Coupling

This procedure describes the coupling of the free primary amine of **Boc-NH-PEG22-C2-NH2** to a carboxylic acid on the first ligand (Ligand A), which could be a warhead for a target protein or an E3 ligase ligand.



Materials:

- Boc-NH-PEG22-C2-NH2
- Ligand A with a carboxylic acid group (Ligand-A-COOH)
- HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
- DIPEA (N,N-Diisopropylethylamine)
- Anhydrous DMF (N,N-Dimethylformamide)
- Anhydrous DCM (Dichloromethane)
- Saturated aqueous sodium bicarbonate (NaHCO3) and brine
- Anhydrous sodium sulfate (Na2SO4)

Procedure:

- Under an inert atmosphere (e.g., nitrogen or argon), dissolve Ligand-A-COOH (1.0 equivalent) in anhydrous DMF.
- Add HATU (1.2 equivalents) and DIPEA (2.0 equivalents) to the solution. Stir for 15-30 minutes at room temperature to activate the carboxylic acid.
- In a separate vial, dissolve **Boc-NH-PEG22-C2-NH2** (1.1 equivalents) in a minimal amount of anhydrous DMF.
- Add the linker solution to the activated Ligand-A-COOH mixture.
- Stir the reaction at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.
- Once the reaction is complete, dilute the mixture with ethyl acetate or DCM.
- Wash the organic layer sequentially with saturated aqueous NaHCO3 and brine.



- Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
- Purify the crude product (Boc-linker-Ligand A) by silica gel column chromatography.

Protocol 2: Boc Deprotection

This protocol outlines the removal of the Boc protecting group to expose the second primary amine.

Materials:

- Boc-linker-Ligand A conjugate from Protocol 1
- Anhydrous Dichloromethane (DCM)
- Trifluoroacetic acid (TFA)

Procedure:

- Dissolve the purified Boc-linker-Ligand A conjugate in anhydrous DCM.
- Cool the solution to 0 °C in an ice bath.
- Slowly add TFA to the solution to a final concentration of 20-50% (v/v).
- Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
- Monitor the deprotection by LC-MS to ensure the complete removal of the Boc group.
- Once complete, concentrate the reaction mixture under reduced pressure to remove excess TFA and DCM. The resulting amine salt (H2N-linker-Ligand A) is often used directly in the next step.

Protocol 3: Second Amide Coupling

This procedure describes the coupling of the newly exposed amine to the second ligand (Ligand B) to complete the PROTAC synthesis.



Materials:

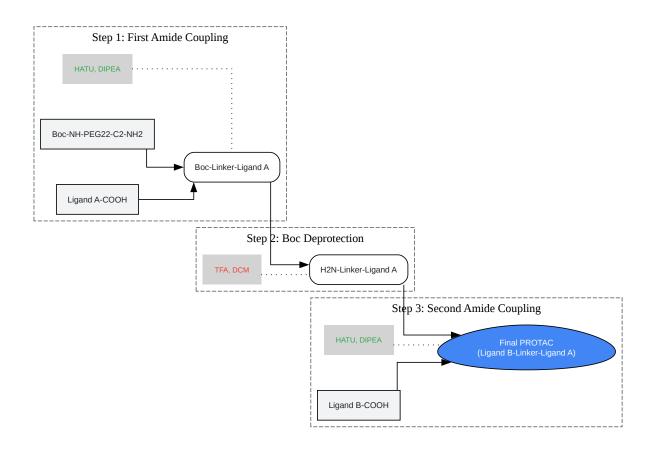
- H2N-linker-Ligand A from Protocol 2
- Ligand B with a carboxylic acid group (Ligand-B-COOH)
- HATU and DIPEA
- Anhydrous DMF

Procedure:

- In a separate flask under an inert atmosphere, pre-activate Ligand-B-COOH (1.0 equivalent) with HATU (1.2 equivalents) and DIPEA (2.0 equivalents) in anhydrous DMF for 15-30 minutes at room temperature.
- Add the H2N-linker-Ligand A (1.1 equivalents), dissolved in a minimal amount of anhydrous DMF, to the activated Ligand B mixture.
- Stir the reaction at room temperature for 2-12 hours, monitoring by LC-MS.
- Perform an aqueous workup as described in Protocol 1 (steps 6-8).
- Purify the final PROTAC molecule by preparative HPLC to achieve high purity.
- Characterize the final product by LC-MS and NMR.

Mandatory Visualizations PROTAC Synthesis Workflow



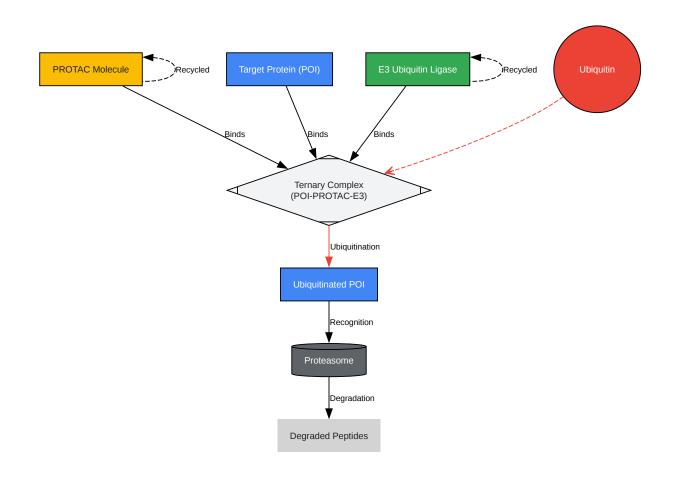


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Caption: Workflow for the sequential assembly of a PROTAC molecule.

PROTAC Mechanism of Action





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References



- 1. biochempeg.com [biochempeg.com]
- 2. peg.bocsci.com [peg.bocsci.com]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. PROTAC | DC Chemicals [dcchemicals.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Boc-NH-PEG22-C2-NH2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b11932244#boc-nh-peg22-c2-nh2-cas-number-information]

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